molecular formula C15H11N3OS B7546548 N-(3-ethynylphenyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide

N-(3-ethynylphenyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide

货号 B7546548
分子量: 281.3 g/mol
InChI 键: GHIXQVYLGIMBTM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-ethynylphenyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide, also known as EI1, is a small molecule inhibitor of the bromodomain and extraterminal (BET) family of proteins. BET proteins are epigenetic regulators that play a key role in gene transcription and are implicated in various diseases, including cancer, inflammation, and cardiovascular disease. EI1 has been shown to have potent anti-tumor activity in preclinical models and is being investigated as a potential therapeutic agent.

作用机制

The mechanism of action of N-(3-ethynylphenyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide involves the inhibition of the bromodomain of BET proteins, which prevents their binding to acetylated histones and other chromatin-associated proteins. This leads to a decrease in the expression of genes regulated by BET proteins, including those involved in cell proliferation, survival, and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in preclinical models of cancer, including models of leukemia, lymphoma, and solid tumors. This compound has also been shown to have anti-inflammatory effects, and is being investigated as a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and lupus.

实验室实验的优点和局限性

N-(3-ethynylphenyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide has several advantages as a tool compound for scientific research. It is highly selective for BET proteins and has been shown to have potent and specific activity in vitro and in vivo. However, this compound has several limitations, including its low solubility and poor pharmacokinetic properties. This has led to the development of second-generation BET inhibitors with improved pharmacological properties.

未来方向

There are several potential future directions for the development and application of BET inhibitors such as N-(3-ethynylphenyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide. One area of interest is the development of combination therapies that target multiple epigenetic regulators, including BET proteins. Another area of interest is the identification of biomarkers that can be used to predict response to BET inhibitors and to monitor their efficacy in patients. Finally, the development of more potent and selective BET inhibitors with improved pharmacokinetic properties is an ongoing area of research.

合成方法

The synthesis of N-(3-ethynylphenyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide involves several steps, including the formation of the imidazo[2,1-b][1,3]thiazole core and the introduction of the ethynylphenyl and acetamide groups. The synthesis has been described in detail in a publication by Filippakopoulos et al. (2010).

科学研究应用

N-(3-ethynylphenyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide has been used extensively in scientific research to study the role of BET proteins in disease and to investigate the potential of BET inhibition as a therapeutic strategy. This compound has been shown to inhibit the binding of BET proteins to chromatin and to suppress the expression of genes regulated by BET proteins. This has led to the identification of several potential therapeutic targets, including Myc, a transcription factor that is frequently dysregulated in cancer.

属性

IUPAC Name

N-(3-ethynylphenyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3OS/c1-2-11-4-3-5-12(8-11)16-14(19)9-13-10-18-6-7-20-15(18)17-13/h1,3-8,10H,9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIXQVYLGIMBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)CC2=CN3C=CSC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。